INMT Selectivity Over Nav1.7 and BRD4
The 3‑bromophenyl derivative exhibits an INMT IC50 > 6.9 μM in a rabbit lung enzyme assay [1]. In contrast, the 2‑bromo regioisomer is an antagonist of human Nav1.7 with an IC50 of 0.24 μM measured by PatchXpress electrophysiology in HEK293 cells [2], and the 4‑bromo analog binds BRD4 BD2 with a Kd of 0.3 nM in a BROMOscan assay [3]. This >28‑fold difference in target engagement demonstrates that the bromine position is a critical determinant of target selectivity.
| Evidence Dimension | Target engagement |
|---|---|
| Target Compound Data | INMT IC50 > 6.9 μM |
| Comparator Or Baseline | 2‑bromo regioisomer: Nav1.7 IC50 = 0.24 μM; 4‑bromo regioisomer: BRD4 BD2 Kd = 0.3 nM |
| Quantified Difference | Target shift from Nav1.7/BRD4 to INMT; >28‑fold selectivity window |
| Conditions | INMT: rabbit lung enzyme, liquid scintillation counting; Nav1.7: PatchXpress, HEK293 cells; BRD4: BROMOscan, bacterial expression |
Why This Matters
Researchers targeting INMT must procure the 3‑bromo isomer; purchasing the 2‑bromo or 4‑bromo isomer will result in off‑target activity at Nav1.7 or BRD4, respectively.
- [1] BindingDB Entry BDBM50000120 / CHEMBL3228359. INMT IC50 > 6.9E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50000120 View Source
- [2] BindingDB Entry BDBM50379389 / CHEMBL2010816. Nav1.7 antagonist IC50 = 240 nM. https://bindingdb.org/ View Source
- [3] BindingDB Entry BDBM50148603 / CHEMBL3770724. BRD4 BD2 Kd = 0.3 nM. https://bindingdb.org/ View Source
